Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate

Drug Design Prodrug Strategy Physicochemical Properties

Researchers designing kinase or ACE inhibitors face challenges sourcing intermediates with balanced reactivity and metabolic stability. This compound solves that: • Kinase Scaffold: 2-oxoimidazolidin-1-yl core generates potent CDK2 inhibitors (low nM leads). • Prodrug Handle: Ethyl ester boosts permeability (cLogP ~+1.5) and enables metabolic activation, clinically validated by imidapril. • Library Synthesis: Phosphine-catalyzed annulation achieves rapid diversification (60-85% yields). Reliable, high-purity supply supports SAR and preclinical programs.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 1512734-66-5
Cat. No. B1406206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate
CAS1512734-66-5
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)N2CCNC2=O
InChIInChI=1S/C13H16N2O3/c1-2-18-12(16)9-10-3-5-11(6-4-10)15-8-7-14-13(15)17/h3-6H,2,7-9H2,1H3,(H,14,17)
InChIKeyDPVDVROGEUJAKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate Overview


Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate (CAS 1512734-66-5) is a heterocyclic organic compound featuring a 2-oxoimidazolidine (cyclic urea) core linked to a phenylacetate ethyl ester moiety . With a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol, this compound serves as a versatile building block in the synthesis of pharmaceutical intermediates and bioactive molecules . The presence of both the imidazolidinone ring—a privileged scaffold in kinase inhibitors and angiotensin-converting enzyme (ACE) inhibitors—and the ethyl ester group, which acts as a metabolically labile prodrug handle, positions this compound as a valuable intermediate for rational drug design and structure-activity relationship (SAR) exploration [1].

1 Medicinal chemistry building block
2 Kinase inhibitor SAR scaffold
3 Prodrug strategy research

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate: Differentiation from Analogs


Although numerous 2-oxoimidazolidine derivatives exist, substitution among analogs can lead to significant alterations in physicochemical properties, biological activity, and synthetic utility. The specific substitution pattern—ethyl ester at the para-position of the phenyl ring—confers a distinct lipophilicity profile (cLogP) and metabolic vulnerability that directly impacts membrane permeability and in vivo prodrug conversion . Furthermore, the presence of the ethyl ester distinguishes this compound from the corresponding carboxylic acid (CAS 492445-92-8) in terms of solubility, reactivity in coupling reactions, and handling characteristics during synthesis . The para-substitution geometry also enables distinct molecular recognition patterns in biological targets compared to meta- or ortho-substituted isomers, as demonstrated by the nanomolar potency of derived kinase inhibitors [1].

Target
Ethyl ester (prodrug handle)
Substitute
Carboxylic acid analog (CAS 492445-92-8)
Different solubility, reactivity, and prodrug activation profile may alter synthetic route and biological readouts.
Position
para-substitution
Alternatives
meta- or ortho-isomers
Isomeric substitution can shift molecular recognition and kinase inhibition profiles, limiting direct interchangeability.

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate: Differentiation Evidence


Lipophilicity Advantage vs. Carboxylic Acid Analog

The ethyl ester moiety of the target compound substantially increases lipophilicity compared to the corresponding carboxylic acid analog (2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid, CAS 492445-92-8). Based on fragment-based cLogP contributions, the ethyl ester adds approximately +1.5 log units relative to the carboxylic acid [1]. This class-level inference is supported by measured logP values for analogous phenylacetic acid (logP ~1.31-1.41) vs. ethyl phenylacetate (logP ~1.79-2.50) [2][3]. Enhanced lipophilicity correlates with improved passive membrane permeability, a critical determinant for intracellular target engagement and oral bioavailability in prodrug strategies .

Lipophilicity vs. acid
Class-level inference
cLogP increase ~+1.5 log units
Ethyl ester vs. carboxylic acid analog
May support prodrug permeability review
Computational prediction; experimental analogs support trend
Drug Design Prodrug Strategy Physicochemical Properties

Validated Purity & Analytical Characterization

The target compound is commercially available with a standard purity of 95%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization exceeds the typical purity specifications for many in-class analogs, such as 2-(4-(2-oxoimidazolidin-1-yl)phenyl)acetic acid (CAS 492445-92-8), which is often supplied at 98% purity but without standardized batch-release testing . The availability of comprehensive analytical data reduces the need for costly and time-consuming in-house re-purification and characterization, directly lowering the total cost of procurement and accelerating research timelines .

Purity & characterization
Data to verify
95% purity, multi-method batch data (NMR, HPLC, GC)
Lot attribute reduces re-characterization effort
Supplier documentation review recommended; comparator may lack similar data
Organic Synthesis Quality Control Building Block

Validated Kinase Inhibitor Scaffold (CDK2)

The 4-(2-oxoimidazolidin-1-yl)phenyl moiety, identical to the core of the target compound, forms the basis of highly potent kinase inhibitors. In a validated biochemical assay, the derivative (2S)-N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)phenyl]propanamide exhibited an IC50 of 2 nM against human cyclin-dependent kinase 2 (CDK2) in complex with cyclin A2 [1]. This potency compares favorably to established CDK2 inhibitors such as roscovitine (IC50 ~200-700 nM) and represents a >100-fold improvement in affinity, highlighting the privileged nature of this scaffold for kinase inhibitor design [2].

Kinase inhibitor scaffold
Class-level inference
Derivative IC50 2 nM (CDK2/cyclin A2)
vs. roscovitine ~200-700 nM
Supports scaffold selection for kinase studies
Derivative data; target compound is a building block
Kinase Inhibition Cancer Research Medicinal Chemistry

ACE Inhibitor Prodrug Strategy Validated by Imidapril

The 2-oxoimidazolidine scaffold with an ethyl ester moiety is a validated prodrug motif, as exemplified by imidapril (CAS 89371-37-9), a clinically approved angiotensin-converting enzyme (ACE) inhibitor. Imidapril itself is a prodrug with limited intrinsic activity; upon oral administration, the ethyl ester is hydrolyzed to release the active metabolite imidaprilat, which inhibits ACE with an IC50 of 2.6 nM [1]. This class-level inference establishes that ethyl ester-containing 2-oxoimidazolidine derivatives, such as the target compound, are rationally designed to exploit esterase-mediated activation, offering a controllable pharmacokinetic profile that is not achievable with the corresponding carboxylic acid analogs [2].

ACE inhibitor prodrug
Class-level inference
Imidapril model: active metabolite IC50 2.6 nM
Ethyl ester enables esterase-mediated activation
Prodrug strategy context for ester moiety
Class-level inference from approved drug imidapril
ACE Inhibition Prodrug Design Cardiovascular Research

High-Yield Annulation to Polysubstituted Oxoimidazolidines

Phosphine-catalyzed annulation of ethyl (arylimino)acetates provides efficient access to highly functionalized oxoimidazolidine derivatives in moderate to good yields (typically 60-85%) under mild conditions [1]. This synthetic route utilizes simple and easily available starting materials, offering a distinct advantage over alternative methods for constructing imidazolidinone rings, such as condensation of ureas with α-haloesters, which often require harsher conditions and produce lower yields [2]. The target compound, as an ethyl (arylimino)acetate derivative, can serve as a substrate for this annulation to generate structurally diverse libraries of oxoimidazolidines for medicinal chemistry exploration [3].

Synthetic efficiency
Class-level inference
60–85% yield, phosphine-catalyzed annulation
Mild conditions, simple substrates
Supports library synthesis workflow
Class-level method; target compound fits substrate scope
Synthetic Methodology Heterocyclic Chemistry Annulation

Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate: Recommended Research Applications


Kinase Inhibitor Lead Generation and SAR Exploration

Utilize the 4-(2-oxoimidazolidin-1-yl)phenyl core as a privileged scaffold for designing potent kinase inhibitors. As demonstrated by the 2 nM CDK2/cyclin A2 inhibitor (BindingDB BDBM7111), this moiety can be elaborated with diverse substituents to achieve nanomolar potency against clinically relevant kinases [1]. The ethyl ester group provides a convenient handle for further functionalization or serves as a prodrug motif for in vivo studies.

Prodrug Design for Improved Oral Bioavailability

Employ the ethyl ester moiety as a metabolically labile prodrug element to mask a carboxylic acid pharmacophore. This strategy is validated by the clinical success of imidapril, which requires ethyl ester hydrolysis to release the active ACE inhibitor imidaprilat (IC50 2.6 nM) [2]. The enhanced lipophilicity of the ethyl ester (predicted cLogP increase of ~1.5 units) promotes passive membrane permeability, facilitating oral absorption and intracellular delivery.

High-Throughput Synthesis of Oxoimidazolidine Libraries

Leverage phosphine-catalyzed annulation chemistry to rapidly generate diverse oxoimidazolidine libraries from ethyl (arylimino)acetate precursors. This method delivers polysubstituted oxoimidazolidines in 60-85% yield under mild conditions, enabling efficient exploration of chemical space around the 2-oxoimidazolidine core [3]. The target compound serves as a versatile building block for such library syntheses, supporting fragment-based and diversity-oriented synthesis approaches.

ACE Inhibitor Research and Cardiovascular Drug Discovery

Investigate the target compound and its derivatives as potential ACE inhibitors for cardiovascular indications. The 2-oxoimidazolidine scaffold is a well-established pharmacophore in this class, as evidenced by imidapril and related patented compounds [4]. The ethyl ester provides a prodrug advantage, and systematic SAR around the phenylacetate moiety can identify novel leads with improved potency and selectivity.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Scaffold elaboration potential
Kinase panel selectivity profiling
Prodrug activation research
Esterase-labile handle
In vitro metabolic stability assays
Diversity-oriented oxoimidazolidine synthesis
Phosphine-catalyzed annulation compatibility
Library yield and purity metrics
ACE inhibition pathway research
Imidazolidinone pharmacophore fit
ACE inhibitory potency and selectivity
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